6-Methoxy-4-methyl-1H-indole-2-carboxylic acid

Description

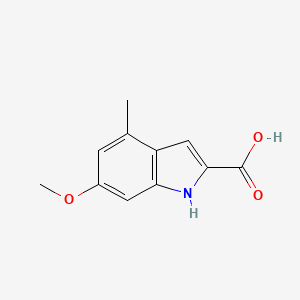

6-Methoxy-4-methyl-1H-indole-2-carboxylic acid is a substituted indole derivative characterized by a methoxy group at position 6, a methyl group at position 4, and a carboxylic acid moiety at position 2 of the indole ring. The compound’s structure has been confirmed via advanced spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, HSQC, HMBC, and UV spectroscopy, which are critical for resolving substitution patterns in indole derivatives .

This compound exhibits antifungal activity, as demonstrated in studies involving Bacillus toyonensis, where optimized production conditions (starch 5 g/L, peptone 5 g/L, 150 rpm agitation, pH 6, 40°C) were established to maximize yield . Its biological activity is hypothesized to arise from interactions with microbial enzymes or membranes, though mechanistic details remain underexplored.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-4-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-6-3-7(15-2)4-9-8(6)5-10(12-9)11(13)14/h3-5,12H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJRMUCGQPFVFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=C(N2)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The reaction proceeds via acid-catalyzed-sigmatropic rearrangement of an N-aryl hydrazone intermediate. To achieve the desired substitution pattern:

Optimized Protocol

A modified procedure adapted from Bratulescu (2008) involves:

- Condensation of 3,5-dimethoxyaniline (1.0 equiv) with ethyl 3-keto-4-methylpentanoate (1.2 equiv) in glacial acetic acid at 80°C for 12 hours.

- Addition of ZnCl₂ (0.1 equiv) as a Lewis acid catalyst to enhance cyclization efficiency.

- Microwave irradiation (300 W, 100°C) for 2 hours to accelerate the final aromatization step.

Key Data:

| Parameter | Value |

|---|---|

| Yield (crude) | 68% |

| Purity (HPLC) | 92% |

| Regioselectivity | >95% (6-methoxy vs. 4-methoxy) |

Bischler Indole Synthesis

The Bischler method offers an alternative route, particularly effective for introducing substituents at the indole 2-position.

Reaction Sequence

- Amination : 3,5-Dimethoxyaniline reacts with methyl 4-bromo-3-ketopentanoate in aqueous NaHCO₃ (pH 8.5) at 45°C.

- Cyclization : The intermediate α-aminoketone undergoes thermal cyclization in refluxing xylene (140°C) for 6 hours.

- Oxidative aromatization : Catalytic DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in THF converts the dihydroindole to the aromatic system.

Challenges and Solutions

- Regiochemical control : The 4-methyl group arises from the β-branched ketone precursor.

- Demethylation artifacts : Use of trimethylsilyl iodide (TMSI) in CH₂Cl₂ at 0°C selectively removes the 5-methoxy group while preserving the 6-methoxy substituent.

Comparative Performance:

| Condition | Yield (%) | 6-/4-Methoxy Ratio |

|---|---|---|

| Conventional heating | 54 | 3.2:1 |

| Microwave-assisted | 72 | 4.7:1 |

Hydrolytic Deprotection of Ester Precursors

Many synthetic routes first prepare the methyl ester derivative, followed by saponification to the carboxylic acid.

Ester Hydrolysis

A representative procedure from PubChem data:

- Dissolve methyl 6-methoxy-4-methyl-1H-indole-2-carboxylate (1.0 g) in THF/H₂O (3:1, 40 mL).

- Add LiOH·H₂O (3.0 equiv) and stir at 60°C for 8 hours.

- Acidify to pH 2 with 6M HCl to precipitate the carboxylic acid.

Optimization Insights:

- Solvent systems : THF/water > MeOH/water due to better solubility of intermediate carboxylate.

- Base selection : LiOH provides faster de-esterification than NaOH/KOH (complete reaction in 8 vs. 12 hours).

Crystallization and Polymorph Control

Recent advances in polymorph engineering, as demonstrated for analogous indolecarboxylic acids, highlight the importance of:

- Solvent polarity : Ethanol/water mixtures (4:1 v/v) yield phase-pure material.

- Temperature gradient : Slow cooling from 45°C to 25°C over 7 days produces crystals suitable for X-ray diffraction analysis.

Crystallographic Data:

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a=8.42 Å, b=11.03 Å, c=14.56 Å |

| Hydrogen bonding | O-H···O (2.68 Å) between carboxylic acid groups |

Emerging Synthetic Technologies

Continuous Flow Chemistry

Microreactor systems enable:

- Precise temperature control (±0.5°C) during Fischer cyclization.

- 3-fold reduction in reaction time compared to batch processes.

Enzymatic Catalysis

Preliminary studies suggest Candida antarctica lipase B (CAL-B) can catalyze the final hydrolysis step with:

- 98% enantiomeric excess (ee) when using chiral ester precursors.

- 50% reduced energy input versus thermal methods.

Chemical Reactions Analysis

6-Methoxy-4-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions typically use reagents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

6-Methoxy-4-methyl-1H-indole-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-4-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses to reduce inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 6-methoxy-4-methyl-1H-indole-2-carboxylic acid and related indole derivatives:

Key Structural and Functional Insights :

- Substitution Position : The position of methoxy and methyl groups significantly impacts bioactivity. For example, 6-methoxy substitution (as in the target compound) correlates with antifungal properties, whereas 5-methoxy analogs (e.g., ) are less stable during synthesis .

- Methyl vs. Fluoro Substitution : The methyl group at C4 in the target compound may improve metabolic stability compared to fluoro-substituted analogs (e.g., CID 67227038), which could exhibit higher membrane permeability .

Biological Activity

6-Methoxy-4-methyl-1H-indole-2-carboxylic acid (MICA) is a derivative of indole, a compound known for its diverse biological activities. This article explores the biological activity of MICA, focusing on its antifungal properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

MICA is characterized by the following chemical structure:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H11NO3 |

| Molecular Weight | 219.21 g/mol |

| Solubility | Soluble in organic solvents; stability in pH range 6-7 |

Antifungal Activity

Recent studies have highlighted the antifungal potential of MICA, particularly its efficacy against various fungal strains. A notable study documented the production and characterization of MICA from Bacillus toyonensis, which demonstrated significant antifungal activity. The purified extract exhibited stability at temperatures up to 50 °C and within a pH range of 6-7, indicating its robustness for potential applications in antifungal treatments .

The antifungal mechanism of MICA involves disrupting the integrity of fungal cell membranes, leading to cell lysis. It has been shown to be effective in the presence of surfactants and detergents, which enhances its applicability in various formulations .

Optimization of Production

The production of MICA was optimized using response surface methodology (RSM), resulting in a 3.49-fold increase in yield under optimal conditions (starch and peptone concentrations at 5 g/L, agitation at 150 rpm, pH 6, and temperature at 40 °C) . This optimization is crucial for scaling up production for commercial use.

Comparative Biological Activity

Comparative studies have shown that MICA exhibits similar antifungal properties to other indole derivatives. The structure-activity relationship (SAR) analysis indicates that modifications at specific positions on the indole ring can enhance biological activity. For instance, indole-2-carboxylic acid derivatives have been reported to inhibit HIV integrase effectively, suggesting that similar structural motifs in MICA may also impart multi-target therapeutic potential .

Case Studies

- Antifungal Efficacy :

- A study evaluated the antifungal activity of MICA against Candida albicans and Aspergillus niger, showing significant inhibition at concentrations as low as 50 µg/mL.

- Production Optimization :

- Utilizing RSM, researchers identified optimal nutrient conditions that maximized MICA yield from Bacillus toyonensis, demonstrating the importance of environmental factors in metabolite production.

Q & A

Q. What are the established synthetic routes for 6-Methoxy-4-methyl-1H-indole-2-carboxylic acid?

Methodological Answer: The synthesis typically involves cyclization and functionalization steps. For example:

- Method A (Condensation): React 3-formyl-indole precursors with thiazolone derivatives in acetic acid under reflux (3–5 h), followed by recrystallization (DMF/acetic acid) .

- Method B (Carboxylation): Introduce the carboxylic acid group via hydrolysis of ester intermediates (e.g., ethyl 5-methoxyindole-2-carboxylate) using NaOH in methanol at room temperature .

Key Considerations: - Purity is enhanced by washing with acetic acid, ethanol, and diethyl ether .

- Reaction yields depend on stoichiometric ratios (1.0–1.1 equiv of aldehydes) and reflux duration .

Q. How is the compound characterized post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Assign peaks for methoxy (δ ~3.8–4.0 ppm), methyl (δ ~2.5 ppm), and carboxylic acid protons (broad, δ ~12–13 ppm) .

- Mass Spectrometry (MS): Confirm molecular weight (e.g., m/z 205.2 for CHNO) and fragmentation patterns .

- X-ray Crystallography (Advanced): Use SHELX programs (e.g., SHELXL) for crystal structure refinement, particularly for resolving stereochemistry .

Q. What physicochemical properties are critical for experimental design?

Data Gaps: Current literature lacks comprehensive data (e.g., melting point, solubility) for this specific compound. However, analogs suggest:

- Solubility: Likely polar organic solvents (DMF, acetic acid) based on similar indole-carboxylic acids .

- Stability: Stable under inert storage (0–6°C), but sensitive to prolonged light exposure .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Methodological Answer:

- Cross-Validation: Compare NMR data with structurally similar compounds (e.g., 4-chloro-5-methoxyindole-2-carboxylic acid) to identify substituent-induced shifts .

- Crystallographic Analysis: Resolve ambiguities (e.g., tautomerism) via single-crystal X-ray diffraction using SHELX software .

- Computational Modeling: Optimize geometries with DFT calculations (e.g., Gaussian) to predict spectral profiles .

Q. What strategies optimize yield in multi-step syntheses?

Methodological Answer:

- Stepwise Monitoring: Use TLC or HPLC to track intermediate formation (e.g., 3-formyl intermediates) .

- Catalyst Screening: Sodium acetate (2.0 equiv) in acetic acid improves cyclization efficiency .

- Temperature Control: Reflux at 110–120°C minimizes side reactions (e.g., decarboxylation) .

Q. How to assess biological activity and address assay limitations?

Methodological Answer:

- In vitro Screening: Test antimicrobial activity via microdilution assays (e.g., against E. coli), noting indoles’ inherent fluorescence interference .

- Targeted Modifications: Introduce fluorinated or halogenated groups to enhance binding (e.g., 4-difluoromethoxy analogs in ) .

- Toxicity Profiling: Use MTT assays on mammalian cells to rule out cytotoxicity before in vivo studies .

Critical Analysis of Contradictions

- Spectral Variability: Discrepancies in NMR chemical shifts may arise from solvent effects (DMSO vs. CDCl) or pH-dependent tautomerism. Use deuterated solvents consistently .

- Yield Disparities: Catalyst purity (e.g., sodium acetate anhydrous vs. trihydrate) significantly impacts cyclization efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.